Cas no 1803898-06-7 (4-Iodo-1H-benzimidazole-5-acetonitrile)

4-Iodo-1H-benzimidazole-5-acetonitrile 化学的及び物理的性質
名前と識別子
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- 4-Iodo-1H-benzimidazole-5-acetonitrile
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- インチ: 1S/C9H6IN3/c10-8-6(3-4-11)1-2-7-9(8)13-5-12-7/h1-2,5H,3H2,(H,12,13)
- InChIKey: YYAZMGBVFFKNDT-UHFFFAOYSA-N
- ほほえんだ: IC1=C(CC#N)C=CC2=C1N=CN2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 234
- トポロジー分子極性表面積: 52.5
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-Iodo-1H-benzimidazole-5-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061004512-500mg |
4-Iodo-1H-benzimidazole-5-acetonitrile |
1803898-06-7 | 98% | 500mg |
$1,247.95 | 2022-04-02 | |
Alichem | A061004512-250mg |
4-Iodo-1H-benzimidazole-5-acetonitrile |
1803898-06-7 | 98% | 250mg |
$882.26 | 2022-04-02 | |
Alichem | A061004512-1g |
4-Iodo-1H-benzimidazole-5-acetonitrile |
1803898-06-7 | 98% | 1g |
$2,084.98 | 2022-04-02 |
4-Iodo-1H-benzimidazole-5-acetonitrile 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
4-Iodo-1H-benzimidazole-5-acetonitrileに関する追加情報
Introduction to 4-Iodo-1H-benzimidazole-5-acetonitrile (CAS No. 1803898-06-7)
4-Iodo-1H-benzimidazole-5-acetonitrile, identified by its Chemical Abstracts Service (CAS) number 1803898-06-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This heterocyclic compound combines the structural features of benzimidazole with functional groups that make it a versatile intermediate in synthetic chemistry. The presence of an iodine atom at the 4-position and a nitrile group at the 5-position imparts unique reactivity, making it a valuable building block for the development of novel bioactive molecules.
The benzimidazole core is a well-known pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The introduction of an iodine atom at the 4-position enhances the electrophilicity of the benzimidazole ring, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for achieving high affinity and selectivity in drug design.
The nitrile group at the 5-position of 4-Iodo-1H-benzimidazole-5-acetonitrile adds another layer of reactivity. Nitrile groups can be hydrolyzed to carboxylic acids or reduced to primary amines, providing multiple pathways for chemical modification. This dual functionality makes the compound particularly useful in fragment-based drug discovery and library synthesis, where diverse chemical transformations are essential for identifying lead compounds.
In recent years, 4-Iodo-1H-benzimidazole-5-acetonitrile has been employed in the synthesis of benzimidazole-based inhibitors targeting specific enzymes and receptors. For instance, studies have demonstrated its utility in generating inhibitors of kinases, which play a crucial role in cell signaling pathways associated with various diseases, including cancer. The iodine substituent allows for efficient palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups that can modulate binding interactions with the target protein.
Moreover, the compound has found applications in materials science, particularly in the design of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system of benzimidazole, combined with electron-withdrawing nitrile and electron-donating iodine substituents, can influence electronic properties such as charge transport and luminescence efficiency. Researchers have explored derivatives of 4-Iodo-1H-benzimidazole-5-acetonitrile to develop novel materials with enhanced performance in optoelectronic devices.
The synthesis of 4-Iodo-1H-benzimidazole-5-acetonitrile typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes halogenation of benzimidazole derivatives followed by functional group interconversion to introduce the nitrile group. Advances in catalytic methods have improved the efficiency and scalability of these processes, making 4-Iodo-1H-benzimidazole-5-acetonitrile more accessible for industrial applications.
Recent research has also highlighted the potential of 4-Iodo-1H-benzimidazole-5-acetonitrile in developing probes for biochemical assays. The compound’s ability to undergo selective modifications allows chemists to create labeled probes that can interact with specific biomolecules. Such probes are invaluable tools in understanding biological mechanisms and have applications in diagnostic imaging and therapeutic monitoring.
The versatility of 4-Iodo-1H-benzimidazole-5-acetonitrile extends to its role as a precursor in polymer chemistry. Functionalized benzimidazoles contribute to the development of high-performance polymers with applications ranging from coatings to electronics. The incorporation of iodine into these polymers can enhance their thermal stability and mechanical properties, making them suitable for demanding industrial environments.
In conclusion, 4-Iodo-1H-benzimidazole-5-acetonitrile (CAS No. 1803898-06-7) is a multifunctional compound with broad utility across pharmaceuticals, materials science, and biochemical research. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists seeking to develop innovative solutions to complex scientific challenges.
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